

What is D-Mannitol-d1 and its chemical properties

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An In-depth Technical Guide to D-Mannitol-d1

This guide provides a comprehensive overview of **D-Mannitol-d1**, a deuterated form of the sugar alcohol D-Mannitol. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical and physical properties, synthesis, experimental protocols for analysis, and its applications in metabolic and pharmacokinetic research.

Introduction to D-Mannitol-d1

D-Mannitol-d1 is a stable isotope-labeled version of D-Mannitol where one hydrogen atom has been replaced by its heavier isotope, deuterium. This isotopic substitution makes it a valuable tool for a variety of scientific applications, primarily as a tracer in metabolic studies and for pharmacokinetic analysis.[1] The presence of deuterium allows for the differentiation of the labeled mannitol from its naturally abundant, non-labeled counterpart in biological systems, enabling precise tracking and quantification.

The primary application of **D-Mannitol-d1** lies in its use as an internal standard in mass spectrometry-based assays and as a probe to investigate the metabolism and disposition of D-Mannitol.[1] Its chemical behavior is nearly identical to that of D-Mannitol, allowing it to participate in the same biological pathways without significantly altering the system's biochemistry.



Chemical and Physical Properties

Detailed physicochemical data for **D-Mannitol-d1** is not readily available in the literature. However, the properties of **D-Mannitol-d1** are expected to be very similar to those of the non-deuterated D-Mannitol. The following tables summarize the known properties of **D-Mannitol-d1** and the well-documented properties of D-Mannitol, which serve as a close approximation.

Table 1: General Properties of **D-Mannitol-d1**

Property	Value	Reference
Chemical Name	D-Mannitol-1-d	N/A
Synonyms	Mannitol-d1; Mannite-d1	[1]
CAS Number	75607-68-0	N/A
Molecular Formula	C ₆ H ₁₃ DO ₆	N/A
Molecular Weight	183.18 g/mol	N/A

Table 2: Physicochemical Properties of D-Mannitol (as an approximation for **D-Mannitol-d1**)

Property	Value	Reference
Appearance	White crystalline powder or granules	[2]
Melting Point	166-168 °C	[3]
Boiling Point	290-295 °C at 3.5 mmHg	N/A
Solubility in Water	1 g in ~5.5 mL	N/A
Solubility in Ethanol	1 g in ~83 mL	N/A
Solubility in Ether	Insoluble	N/A
Density	1.52 g/cm ³	[3]
Optical Rotation [α]D ²⁰	+23° to +24° (in borax solution)	N/A
рКа	13.50 (at 18 °C)	N/A



Synthesis of D-Mannitol-d1

A plausible synthetic route for the preparation of **D-Mannitol-d1** involves the stereoselective reduction of D-mannose using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Proposed Synthesis Workflow

The synthesis of **D-Mannitol-d1** can be achieved through the reduction of the aldehyde group of D-mannose. This process introduces a deuterium atom at the C1 position.

Caption: Proposed synthesis workflow for **D-Mannitol-d1**.

Detailed Experimental Protocol (Proposed)

- Dissolution: Dissolve D-mannose in a suitable solvent system, such as a mixture of water and ethanol, in a round-bottom flask.
- Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride (NaBD₄) in the same solvent system to the D-mannose solution with constant stirring. The molar ratio of NaBD₄ to D-mannose should be carefully controlled to ensure complete reduction.
- Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously add a weak acid, such as acetic acid, to quench the excess NaBD₄.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting solid residue, containing **D-Mannitol-d1** and borate salts, is purified by recrystallization from a suitable solvent, such as aqueous ethanol.
- Drying and Characterization: The purified crystals of **D-Mannitol-d1** are dried under vacuum.
 The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and isotopic purity.

Experimental Protocols for Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the structural characterization of **D-Mannitol-d1** and for determining the position and extent of deuterium incorporation.

- Weigh approximately 5-10 mg of **D-Mannitol-d1**.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Experiments:
 - ¹H NMR: To observe the proton signals and confirm the absence or significant reduction of the signal corresponding to the deuterated position.
 - ²H (Deuterium) NMR: To directly observe the deuterium signal and confirm its chemical shift.
 - ¹³C NMR: To analyze the carbon skeleton and observe any isotopic shifts in the carbon signals adjacent to the deuterium atom.
- Typical Parameters (¹H NMR):
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: Appropriate for the expected chemical shift range (e.g., 10-12 ppm).

Caption: Experimental workflow for NMR analysis of **D-Mannitol-d1**.



Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **D-Mannitol-d1** and to quantify its abundance in biological samples.

- Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Vortex and centrifuge to pellet the proteins.
- Supernatant Transfer: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in a solvent compatible with the LC-MS system (e.g., mobile phase).
- Urine samples may require dilution and filtration before analysis.
- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
- Chromatography:
 - Column: A suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
 - Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., water with formic acid and acetonitrile).
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is often used for quantification. This
 involves selecting the precursor ion of **D-Mannitol-d1** and a specific product ion
 generated by fragmentation.
 - Precursor Ion (for **D-Mannitol-d1**): [M+H]⁺ = 184.1 or [M+Na]⁺ = 206.1



Product Ion: A characteristic fragment ion would be selected for monitoring.

Caption: Experimental workflow for LC-MS/MS analysis of **D-Mannitol-d1**.

Applications in Research and Drug Development Metabolic Pathway Elucidation

D-Mannitol-d1 can be used as a tracer to study the metabolic fate of mannitol in various organisms. By administering **D-Mannitol-d1** and analyzing the isotopic enrichment in downstream metabolites, researchers can map out and quantify the flux through different metabolic pathways.

In many fungi and bacteria, mannitol is synthesized from fructose-6-phosphate via mannitol-1-phosphate. The catabolism of mannitol typically involves its oxidation to fructose.

Caption: Simplified metabolic pathway of mannitol synthesis and catabolism.

Pharmacokinetic Studies

In drug development, **D-Mannitol-d1** is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of D-Mannitol. By co-administering a therapeutic candidate with **D-Mannitol-d1**, the effect of the drug on mannitol's pharmacokinetics can be assessed. Furthermore, in studies where D-mannitol itself is the therapeutic agent, **D-Mannitol-d1** can be used in microdosing studies or to differentiate between endogenously present mannitol and the administered drug.

Conclusion

D-Mannitol-d1 is a versatile and valuable tool for researchers in the fields of metabolism, pharmacokinetics, and drug development. Its properties as a stable isotope-labeled tracer allow for precise and sensitive tracking in complex biological systems. The experimental protocols outlined in this guide provide a framework for the effective use of **D-Mannitol-d1** in both qualitative and quantitative analyses. As the demand for more sophisticated analytical techniques in the life sciences continues to grow, the application of deuterated compounds like **D-Mannitol-d1** is expected to become even more widespread.



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